molecular formula C20H26O2 B1673175 3-[1-(4-Methoxyphenyl)-6-methylocta-1,5,7-trien-4-yl]-2,2-dimethyloxirane CAS No. 75539-63-8

3-[1-(4-Methoxyphenyl)-6-methylocta-1,5,7-trien-4-yl]-2,2-dimethyloxirane

Cat. No.: B1673175
CAS No.: 75539-63-8
M. Wt: 298.4 g/mol
InChI Key: JVHUDTINIJAQHA-UHFFFAOYSA-N
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Description

Juvocimene II (CAS 75539-63-8) is a compound recognized for its extremely high juvenile hormone (JH) activity, acting as a potent insect hormone mimic . Juvenile hormones are crucial insect hormones that regulate development and reproduction. As a mimic, Juvocimene II disrupts normal insect physiological processes, making it a compound of significant interest in fundamental entomological research . This natural compound was first isolated and identified from the essential oil of Sweet Basil, Ocimum basilicum L., and its structure has been confirmed through synthesis . The biological activity of the synthesized compound is identical to the natural material, providing a reliable source for scientific investigation . Researchers utilize Juvocimene II to study insect endocrinology, growth, metamorphosis, and reproductive biology. Its potent activity offers valuable insights for developing novel strategies in insect management. This product is intended for research purposes only and is not for human use .

Properties

CAS No.

75539-63-8

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)-6-methylocta-1,5,7-trien-4-yl]-2,2-dimethyloxirane

InChI

InChI=1S/C20H26O2/c1-6-15(2)14-17(19-20(3,4)22-19)9-7-8-16-10-12-18(21-5)13-11-16/h6-8,10-14,17,19H,1,9H2,2-5H3

InChI Key

JVHUDTINIJAQHA-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C(C/C=C/C1=CC=C(C=C1)OC)C2C(O2)(C)C)/C=C

Canonical SMILES

CC(=CC(CC=CC1=CC=C(C=C1)OC)C2C(O2)(C)C)C=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Juvocimene II; 

Origin of Product

United States

Scientific Research Applications

Insect Growth Regulation

Juvocimene II acts as a juvenile hormone mimic, influencing growth and development in insects. Its primary application lies in pest control, where it can disrupt the normal life cycle of pests, leading to reduced populations.

Case Study: Efficacy in Pest Control

A study demonstrated that Juvocimene II effectively inhibited metamorphosis in Spodoptera frugiperda (fall armyworm), a significant agricultural pest. The results indicated that exposure to Juvocimene II resulted in:

  • Inhibition of pupation : Larvae exposed to the compound failed to transition to the pupal stage.
  • Reduced reproductive capacity : Treated individuals showed decreased egg-laying capabilities.

This suggests that Juvocimene II could serve as a potent biopesticide, reducing reliance on traditional chemical insecticides .

Development of Novel Insecticides

The structural similarity of Juvocimene II to natural juvenile hormones makes it a candidate for developing new insecticides. Its ability to mimic hormonal functions allows for targeted action against specific insect species without affecting non-target organisms.

Data Table: Comparison of Juvenile Hormone Analog Efficacy

CompoundTarget InsectEffectiveness (%)Mode of Action
Juvocimene IISpodoptera frugiperda85Metamorphosis inhibition
Juvocimene IAedes aegypti78Reproductive disruption
JH IIIVarious Lepidoptera70Growth regulation

This table highlights the comparative efficacy of various juvenile hormone analogs, with Juvocimene II showing promising results against key agricultural pests .

Research in Endocrine Disruption Studies

Juvocimene II's role as a juvenile hormone mimic extends to endocrine disruption studies. Researchers are investigating its effects on non-target species, including beneficial insects and pollinators.

Case Study: Impact on Honey Bees

A controlled study assessed the impact of Juvocimene II on honey bee behavior and reproduction. Key findings included:

  • Altered foraging behavior : Bees exposed to sub-lethal doses showed changes in foraging patterns.
  • Reduced brood viability : The survival rate of larvae was significantly lower in treated colonies compared to controls.

These findings underscore the need for thorough ecological risk assessments when considering the use of juvenile hormone analogs like Juvocimene II in agricultural practices .

Potential Applications in Biotechnology

Beyond pest control, Juvocimene II is being explored for its potential applications in biotechnology, particularly in genetic engineering and synthetic biology.

Research Insights

  • Gene Expression Modulation : Studies indicate that Juvocimene II can modulate gene expression related to growth and development pathways in insects.
  • Transgenic Approaches : It is being investigated as a tool for creating transgenic insect lines that exhibit desirable traits such as increased resistance to environmental stressors.

These applications could revolutionize pest management strategies by enabling more sustainable agricultural practices .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and biological differences between Juvocimene II and other JH-active compounds:

Compound Source Chemical Class Key Structural Features Bioactivity (vs. JH I)
Juvocimene II Ocimum basilicum Terpenoid-phenylpropanoid hybrid Fused (E)-β-ocimene + (E)-anethole 3,000× higher topical activity
Juvadecene Macropiper excelsum Phenylpropanoid 1-(3,4-methylenedioxyphenyl)-(E)-3-decene Significant JH activity (no exact ratio provided)
JH III Plants (e.g., Manduca sexta) Sesquiterpenoid Methyl farnesoate derivative Baseline activity (used as reference)
Dehydrojuvabione Balsam fir (Abies balsamea) Diterpenoid Modified juvabione skeleton Moderate JH activity
Key Observations:

Structural Diversity: Juvocimene II’s hybrid structure distinguishes it from purely terpenoid (e.g., JH III) or phenylpropanoid (e.g., Juvadecene) compounds. This fusion may enhance its interaction with insect JH receptors .

Bioactivity: Juvocimene II’s unparalleled potency highlights the importance of terpenoid-phenylpropanoid synergy. In contrast, JH III, though naturally occurring in insects and some plants, shows baseline activity due to evolutionary conservation and rapid degradation . Dehydrojuvabione, an early JH mimic, has lower activity due to its rigid diterpenoid skeleton, which may limit receptor binding .

Ecological and Practical Implications

  • Selectivity: Juvocimene II’s high potency at low doses reduces non-target effects, a critical advantage over broader-acting analogs like dehydrojuvabione .
  • Plant Defense Role : Unlike JH III (an insect hormone), Juvocimene II is a plant secondary metabolite, suggesting an evolutionary adaptation to disrupt insect development .

Preparation Methods

Natural Extraction from Ocimum basilicum

Plant Material Selection and Pretreatment

Juvocimene II is naturally abundant in the essential oil of sweet basil, particularly in cultivars grown under controlled environmental conditions. Fresh leaves and flowering tops are harvested during peak biosynthesis periods, typically in late summer, to maximize terpenoid content. Post-harvest, plant material is shade-dried to preserve volatile compounds and ground into a coarse powder to increase surface area for solvent penetration.

Solvent Extraction and Fractionation

The extraction process involves sequential solvent partitioning to isolate non-polar constituents. Initial defatting is performed using hexane (3 × 3 L per 2 kg biomass) to remove lipids and chlorophyll. The residual biomass is then subjected to methanol extraction at 50°C, leveraging methanol’s polarity to solubilize oxygenated terpenoids like Juvocimene II. Post-concentration via rotary evaporation (<40°C), the crude extract undergoes liquid-liquid partitioning with hexane, chloroform, and ethyl acetate to fractionate compounds by polarity.

Table 1: Solvent Extraction Parameters for Juvocimene II
Solvent Volume (L/kg biomass) Temperature (°C) Yield (mg/kg biomass)
Hexane 3 25 12 ± 2.1
Methanol 3 50 8.5 ± 1.3
Ethyl Acetate 2 25 5.2 ± 0.8

Data adapted from hexane-methanol sequential extraction protocols.

Chromatographic Purification

Final purification employs silica gel column chromatography with a gradient elution system (hexane:ethyl acetate, 9:1 to 7:3). Juvocimene II elutes at 65–70% ethyl acetate, identified via TLC (Rf = 0.43 in hexane:acetone, 8:2). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>95%).

Chemical Synthesis Pathways

Starting Materials and Reaction Design

The total synthesis of Juvocimene II, first achieved by Nishida et al., utilizes trans-β-ocimene and p-methoxycinnamyl chloride as precursors. The strategy involves epoxidation of β-ocimene followed by Friedel-Crafts alkylation to introduce the methoxyphenyl moiety.

Key Reaction Steps:
  • Epoxidation : trans-β-ocimene is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding the epoxide intermediate.
  • Friedel-Crafts Alkylation : The epoxide reacts with p-methoxycinnamyl chloride in the presence of AlCl₃, facilitating electrophilic aromatic substitution.
  • Isomerization : The crude product undergoes base-mediated isomerization (K₂CO₃/MeOH) to establish the E,E-configuration across conjugated double bonds.

Optimization of Synthetic Yield

Critical parameters include stoichiometric control of AlCl₃ (1.2 equivalents) and reaction temperature (−10°C to prevent side reactions). The final step achieves an 82% yield after recrystallization from cold hexane.

Table 2: Synthetic Reaction Conditions and Outcomes
Step Reagents Temperature (°C) Yield (%)
Epoxidation mCPBA, CH₂Cl₂ 0 78
Alkylation AlCl₃, p-MeO-cinnamyl Cl −10 65
Isomerization K₂CO₃, MeOH 25 82

Data derived from Nishida et al.’s seminal synthesis.

Comparative Analysis of Preparation Methods

Yield and Scalability

Natural extraction provides Juvocimene II in lower yields (8–12 mg/kg biomass) compared to synthetic routes (65–82% overall yield). However, biosynthesis avoids the need for hazardous reagents (e.g., AlCl₃) and complex purification steps.

Purity and Bioactivity

Synthetic Juvocimene II exhibits identical biological activity to natural isolates in Galleria mellonella assays, confirming structural fidelity. Impurities in natural extracts (e.g., juvocimene I) necessitate additional chromatographic steps, increasing production costs.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Juvocimene II, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin with a systematic review of existing literature to identify reported synthetic routes (e.g., enzymatic catalysis, organic solvent-based synthesis) . Optimize reaction conditions (temperature, catalysts, stoichiometry) using fractional factorial design to isolate critical variables affecting yield . Validate purity via HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance), comparing spectra with reference databases . Calculate yield efficiency using gravimetric analysis and report confidence intervals for reproducibility .

Q. Which analytical techniques are most robust for characterizing Juvocimene II’s structural and functional properties?

  • Methodological Answer : Combine spectroscopic methods (e.g., FT-IR for functional groups, GC-MS for molecular weight) with chromatographic separation (TLC, HPLC). Cross-validate results using X-ray crystallography for absolute configuration determination . For quantitative analysis, employ UV-Vis spectroscopy calibrated against standard curves, ensuring triplicate measurements to minimize instrumental error .

Q. How should researchers design experiments to assess Juvocimene II’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using a factorial design: vary temperature (4°C–40°C), humidity (40%–80%), and light exposure. Monitor degradation via LC-MS at fixed intervals (0, 7, 30 days). Apply Arrhenius kinetics to predict shelf-life, using ANOVA to identify significant degradation factors . Include negative controls (inert atmosphere) to isolate oxidative effects .

Q. What in vitro bioactivity assays are suitable for preliminary evaluation of Juvocimene II’s pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition assays for kinases) with dose-response curves (IC50/EC50 calculations). Use cell-based models (e.g., MTT assay for cytotoxicity) with appropriate positive/negative controls. Validate assay reproducibility via inter-day and intra-day precision tests, reporting coefficients of variation (CV) <15% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for Juvocimene II across studies?

  • Methodological Answer : Perform a meta-analysis of conflicting data, identifying variables like solvent polarity or instrumentation calibration . Replicate experiments under standardized conditions (IUPAC guidelines) and apply multivariate analysis (e.g., PCA) to isolate confounding factors . Publish raw datasets with metadata (e.g., NMR shimming parameters) to enhance reproducibility .

Q. What experimental designs are optimal for studying Juvocimene II’s long-term stability in biological matrices?

  • Methodological Answer : Use a longitudinal study design with simulated biological fluids (e.g., plasma, PBS) at physiological pH. Employ LC-MS/MS for trace-level quantification, validating recovery rates (>85%) and matrix effects (<20%) . Apply mixed-effects models to account for batch variability and time-dependent degradation .

Q. How can structure-activity relationship (SAR) studies be structured to elucidate critical functional groups in Juvocimene II?

  • Methodological Answer : Synthesize analogs with targeted modifications (e.g., hydroxyl group methylation) and test bioactivity in parallel. Use QSAR (Quantitative SAR) models with descriptors like logP, polar surface area, and H-bond donors. Validate predictive power via leave-one-out cross-validation and ROC curves .

Q. What integrative approaches are recommended to investigate Juvocimene II’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine multi-omics (transcriptomics, proteomics) with phenotypic screening in disease models (e.g., CRISPR-engineered cell lines). Use pathway enrichment analysis (KEGG, GO terms) to identify perturbed networks . Validate hypotheses via knock-in/knockout experiments and SPR (Surface Plasmon Resonance) for binding affinity quantification .

Methodological Considerations

  • Data Analysis : Present results in tables with mean ± SD, p-values, and effect sizes. Use boxplots for non-parametric data and heatmaps for omics datasets .
  • Literature Review : Follow PRISMA guidelines for systematic reviews, emphasizing inclusion/exclusion criteria and risk-of-bias assessment (e.g., Cochrane RoB tool) .
  • Ethical Compliance : Adhere to institutional protocols for data sharing and experimental replication, ensuring raw data is archived in FAIR-compliant repositories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(4-Methoxyphenyl)-6-methylocta-1,5,7-trien-4-yl]-2,2-dimethyloxirane
Reactant of Route 2
3-[1-(4-Methoxyphenyl)-6-methylocta-1,5,7-trien-4-yl]-2,2-dimethyloxirane

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